alpha-ENDORPHIN

Description

Properties

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H120N18O26S/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121)/t40-,41-,42-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,60+,61+,62+,63+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSIJWJXMWBCBX-NWKQFZAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H120N18O26S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | alpha-Endorphin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Alpha-Endorphin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1745.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61512-76-3 | |

| Record name | alpha-Endorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061512763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Dawn of Endogenous Opioids: A Technical History of the Discovery and Isolation of α-Endorphin

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the pivotal discovery and isolation of α-endorphin, a key endogenous opioid peptide. We will explore the historical context, the intricate experimental methodologies employed by the pioneering scientists, and the initial characterization of this molecule that opened new frontiers in neurobiology and pharmacology.

A Landmark Discovery in Neuroscience

In 1976, a team of researchers at the Salk Institute, led by Nicholas Ling, Roger Burgus, and Roger Guillemin, announced the isolation and characterization of two novel peptides from porcine hypothalamus-neurohypophysis extracts with potent opiate-like activity.[1][2] These peptides were named α-endorphin and γ-endorphin, heralding a new era in the understanding of the body's intrinsic pain-modulating systems. Their work provided compelling evidence for the existence of endogenous ligands for the recently identified opiate receptors in the brain.[3]

The discovery of α-endorphin was a direct consequence of the search for the natural substances that interact with opiate receptors, which had been identified in the early 1970s. The presence of these receptors suggested that the body must produce its own morphine-like molecules. The subsequent isolation of α-endorphin and other endorphins confirmed this hypothesis and laid the groundwork for decades of research into the physiological roles of these peptides in pain perception, mood, and behavior.

Physicochemical Properties and Structure

Alpha-endorphin (B1632093) is a hexadecapeptide, meaning it is composed of 16 amino acids. Its primary structure was elucidated using a combination of mass spectrometry and dansyl-Edman degradation methods.[1][2]

Table 1: Physicochemical Properties of α-Endorphin

| Property | Value | Source |

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr | [1][2] |

| Molecular Formula | C₇₇H₁₂₀N₁₈O₂₆S | [4] |

| Average Molecular Weight | 1745.94 g/mol | [4] |

| Theoretical Isoelectric Point (pI) | 7.0 | [4] |

Experimental Protocols: The Path to Isolation

The isolation of α-endorphin was a meticulous process involving the extraction and purification of the peptide from a large quantity of porcine hypothalamic and neurohypophyseal tissues. While the original publications provide a summary of the methods, this guide reconstructs the likely workflow based on the available information.

Tissue Extraction

The starting material consisted of a crude extract of porcine hypothalamus and posterior pituitary glands.[3] The tissues were likely homogenized in an acidic medium to prevent proteolytic degradation of the peptides and to facilitate their extraction.

Purification Cascade

A multi-step purification strategy was employed to isolate α-endorphin from the complex mixture of proteins and peptides present in the initial extract. The process was monitored at each stage using a bioassay for opiate-like activity and a competitive binding radioimmunoassay.[3]

Experimental Workflow for the Isolation of α-Endorphin

Caption: A diagram illustrating the multi-step purification process for α-endorphin.

Detailed Methodologies:

-

Gel Filtration Chromatography: The crude extract was first subjected to gel filtration chromatography on a Sephadex G-75 column. This technique separates molecules based on their size. The fractions were then assayed for opiate-like activity to identify those containing the endorphins.

-

High-Performance Liquid Chromatography (HPLC): The active fractions from the gel filtration step were further purified by two successive rounds of reverse-phase high-performance liquid chromatography (RP-HPLC).[1] RP-HPLC separates peptides based on their hydrophobicity. The use of different solvent systems and gradients in the two HPLC steps was crucial for achieving the final purification of α-endorphin.

Radioimmunoassay (RIA)

A key technology that enabled the successful isolation of α-endorphin was the radioimmunoassay (RIA).[5] This highly sensitive technique allows for the quantification of minute amounts of a substance in a complex mixture.

Principle of the α-Endorphin Radioimmunoassay:

References

- 1. Isolation, primary structure, and synthesis of α-endorphin and γ-endorphin, two peptides of hypothalamic-hypophysial origin with morphinomimetic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, primary structure, and synthesis of this compound and gamma-endorphin, two peptides of hypothalamic-hypophysial origin with morphinomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Endorphins, hypothalamic and neurohypophysial peptides with morphinomimetic activity: isolation and molecular structure of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound peptide [novoprolabs.com]

- 5. scilit.com [scilit.com]

The Precision of Pain and Pleasure: A Technical Guide to the Processing of Proopiomelanocortin (POMC) to Alpha-Endorphin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the intricate molecular processes involved in the conversion of the precursor protein, proopiomelanocortin (POMC), into the biologically active neuropeptide, alpha-endorphin (B1632093). This document details the enzymatic cascade, tissue-specific processing, and the analytical methods used to study these pathways, offering valuable insights for researchers in neuroscience, endocrinology, and pharmacology.

Introduction to Proopiomelanocortin (POMC)

Proopiomelanocortin (POMC) is a remarkable precursor polypeptide that gives rise to a diverse array of peptide hormones and neuropeptides, each with distinct physiological functions.[1][2] Synthesized primarily in the pituitary gland and the arcuate nucleus of the hypothalamus, the POMC gene product undergoes extensive and tissue-specific post-translational processing.[2][3] This intricate series of cleavage events is orchestrated by a family of enzymes known as prohormone convertases (PCs), which recognize and cleave at specific pairs of basic amino acid residues within the POMC sequence.[4][5] The differential expression and activity of these convertases in various tissues are responsible for the generation of a unique profile of POMC-derived peptides.

The Enzymatic Pathway from POMC to Beta-Endorphin (B3029290)

The journey from the full-length POMC prohormone to the endorphins is a multi-step process initiated by the action of prohormone convertase 1 (PC1), also known as PC1/3.

First, PC1/3 cleaves POMC to yield adrenocorticotropic hormone (ACTH) and β-lipotropin (β-LPH).[5][6] Subsequently, in tissues where prohormone convertase 2 (PC2) is expressed, such as the intermediate lobe of the pituitary and the hypothalamus, β-LPH is further processed.[2][3] PC2 cleaves β-LPH to produce γ-lipotropin and the potent endogenous opioid peptide, β-endorphin.[2][3]

Following the initial endoproteolytic cleavages by PCs, carboxypeptidase E (CPE) plays a crucial role in trimming the C-terminal basic residues (lysine or arginine) from the resulting peptide intermediates, leading to their final, fully active forms.[2][7][8]

The Final Step: Conversion of Beta-Endorphin to this compound

This compound is a shorter, 16-amino acid peptide derived from the N-terminal sequence of β-endorphin.[1][9] The conversion involves a specific endoproteolytic cleavage of the peptide bond between threonine at position 16 and leucine (B10760876) at position 17 of the β-endorphin (1-31) sequence.[1][9]

While the initial processing of POMC by PC1/3 and PC2 is well-characterized, the precise enzyme or enzymes responsible for the final cleavage of β-endorphin to α-endorphin are less definitively established and may involve a more complex, potentially post-secretional, mechanism.[10] Research suggests the involvement of several classes of peptidases, including:

The conversion of β-endorphin to α- and γ-endorphins appears to be a regulated process that can vary by brain region, suggesting a mechanism for fine-tuning opioid signaling.[14][15]

Quantitative Data on Endorphin Distribution

The relative abundance of different endorphin forms varies significantly between different tissues and even within different regions of the brain. This differential distribution reflects the tissue-specific expression of processing enzymes and underlies the diverse physiological roles of these peptides.

| Peptide | Pituitary Gland | Hypothalamus & Other Brain Regions |

| β-Endorphin (1-31) | High concentration, particularly in the anterior lobe.[16][17][18] | Present, with notable concentrations in the arcuate nucleus and median eminence.[17][19] |

| α-Endorphin | Present in the intermediate lobe. | Found in various brain regions.[14] |

| N-acetylated β-Endorphin | Present in the intermediate lobe.[20] | Coexists with β-endorphin in the brain.[20] |

Note: Absolute concentrations can vary widely depending on the species and the specific analytical method used.

Experimental Protocols

The study of POMC processing and the quantification of its derived peptides rely on a combination of sophisticated analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Peptide Separation

Reversed-phase HPLC is a powerful tool for separating the various endorphin peptides based on their hydrophobicity.

Principle: A complex mixture of peptides is injected onto a C18 reversed-phase column. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid) is used to elute the peptides. Less hydrophobic peptides elute earlier, while more hydrophobic peptides are retained longer on the column.

General Protocol Outline:

-

Sample Preparation: Tissue extracts or plasma samples are first deproteinized, often by precipitation with an organic solvent like acetonitrile (B52724).[21]

-

Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector (typically monitoring at 205-220 nm for the peptide bond) and a reversed-phase C18 column is used.[22][23]

-

Mobile Phase:

-

Solvent A: Aqueous buffer, e.g., 0.1% TFA in water.

-

Solvent B: Organic solvent, e.g., acetonitrile with 0.1% TFA.

-

-

Elution: A linear gradient from a low to a high percentage of Solvent B is run over a defined period to separate the peptides.

-

Detection and Quantification: Peptides are detected as they elute from the column, and their peak areas are used for quantification against known standards.

Radioimmunoassay (RIA) for Peptide Quantification

RIA is an extremely sensitive method for quantifying specific peptides, even at very low concentrations.

Principle: This is a competitive binding assay. A known amount of radiolabeled peptide (tracer) competes with the unlabeled peptide in the sample for a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample.

General Protocol Outline:

-

Reagent Preparation:

-

Standard Curve: Prepare a series of standards with known concentrations of the peptide of interest (e.g., α-endorphin).

-

Antibody: Dilute the specific primary antibody to the working concentration.

-

Tracer: Prepare the radiolabeled peptide (e.g., ¹²⁵I-labeled α-endorphin).

-

-

Assay Procedure:

-

Pipette standards, controls, and unknown samples into assay tubes.

-

Add the specific antibody to all tubes (except non-specific binding tubes).

-

Incubate to allow antigen-antibody binding.

-

Add the radiolabeled tracer to all tubes.

-

Incubate to allow competition for binding.

-

-

Separation of Bound and Free Antigen: Precipitate the antibody-bound complex (e.g., using a secondary antibody and centrifugation).

-

Counting: Measure the radioactivity in the precipitate (the bound fraction) using a gamma counter.

-

Calculation: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of the unknown samples from this curve.[24][25][26]

Conclusion

The processing of POMC to α-endorphin is a highly regulated and complex pathway that is fundamental to numerous physiological processes, including pain modulation and stress responses. A thorough understanding of the enzymes involved, their tissue-specific expression, and the factors that regulate their activity is crucial for the development of novel therapeutic strategies targeting the endogenous opioid system. The methodologies outlined in this guide provide the foundation for continued research in this exciting and important field.

References

- 1. α-Endorphin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis, Trafficking and Secretion of Pro-opiomelanocortin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. POMC: The Physiological Power of Hormone Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. New roles of carboxypeptidase E in endocrine and neural function and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ec.bioscientifica.com [ec.bioscientifica.com]

- 9. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Proteolysis of beta-endorphin in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Biotransformation of beta-endorphin and possible therapeutic implications [frontiersin.org]

- 12. Degradation of alpha and beta neo-endorphin by rat brain membrane peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biochemistry - Which Enzymes are Responsible for the Biodegradation of Beta-endorphin? - Biology Stack Exchange [biology.stackexchange.com]

- 14. Characterization of in vitro proteolytic processing of beta-endorphin by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective conversion of beta-endorphin into peptides related to gamma- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. β-Endorphin - Wikipedia [en.wikipedia.org]

- 17. Localization and quantitation of beta-endorphin in human brain and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Roles of β-Endorphin in Stress, Behavior, Neuroinflammation, and Brain Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Beta-endorphin concentrations in pituitary and brain areas of animals bearing pituitary hormone secreting tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. αN-Acetyl β-Endorphin Is an Endogenous Ligand of σ1Rs That Regulates Mu-Opioid Receptor Signaling by Exchanging G Proteins for σ2Rs in σ1R Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rapid extraction and separation of plasma beta-endorphin by cation-exchange high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of enkephalins, beta-endorphins and small peptides in their sequences by highly sensitive high-performance liquid chromatography with electrochemical detection: implications in opioid peptide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Separation of neuropeptides by HPLC: evaluation of different supports, with analytical and preparative applications to human and porcine neurophysins, beta-lipotropin, adrenocorticotropic hormone, and beta-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. phoenixbiotech.net [phoenixbiotech.net]

- 25. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 26. Radioimmunoassay - Wikipedia [en.wikipedia.org]

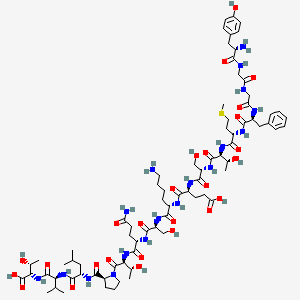

An In-Depth Technical Guide to the Amino Acid Sequence and Structure of α-Endorphin

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Endorphin is an endogenous opioid peptide with a multifaceted role in the central nervous system. As a derivative of pro-opiomelanocortin (POMC), this 16-amino acid peptide primarily interacts with μ-opioid receptors, exhibiting neuromodulatory and potential psychostimulant properties. This technical guide provides a comprehensive overview of the amino acid sequence, three-dimensional structure, and physicochemical properties of α-endorphin. It details its biosynthesis and signaling pathways, and presents experimental protocols for its synthesis and characterization, offering a valuable resource for researchers in neuroscience and drug development.

Introduction

α-Endorphin is an endogenous opioid peptide that plays a role in various physiological processes, including pain perception, mood, and stress responses.[1] It is the shortest of the three main endorphins (α, β, and γ) derived from the precursor protein pro-opiomelanocortin (POMC).[2] While β-endorphin is the most potent analgesic of the family, α-endorphin exhibits distinct pharmacological properties, acting as an agonist at μ-opioid receptors and displaying effects similar to psychostimulants.[2][3] Understanding the molecular characteristics and biological functions of α-endorphin is crucial for elucidating its role in neurological function and for the development of novel therapeutics targeting the opioid system.

Amino Acid Sequence and Physicochemical Properties

The primary structure of α-endorphin consists of a sequence of 16 amino acids.[2]

Amino Acid Sequence: Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr

| Property | Value |

| Molecular Formula | C₇₇H₁₂₀N₁₈O₂₆S |

| Molecular Weight | 1745.95 g/mol |

| CAS Number | 61512-76-3 |

Three-Dimensional Structure

Currently, there is no experimentally determined three-dimensional structure of α-endorphin available from X-ray crystallography or NMR spectroscopy. However, computational modeling has been employed to predict its tertiary structure. These models suggest a flexible peptide with the potential for adopting various conformations upon receptor binding. The N-terminal Tyr-Gly-Gly-Phe motif is crucial for its interaction with opioid receptors.[4]

Biosynthesis of α-Endorphin

α-Endorphin is synthesized from the precursor protein pro-opiomelanocortin (POMC) through a series of enzymatic cleavage events.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]

- 3. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Alpha-Endorphin in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-endorphin (B1632093), a 16-amino acid endogenous opioid peptide derived from pro-opiomelanocortin (POMC), plays a significant, albeit less characterized, role in the central nervous system (CNS) compared to its larger counterpart, beta-endorphin (B3029290). As an agonist primarily at the μ-opioid receptor (μOR), this compound is implicated in a range of physiological and psychological processes, including pain modulation, mood regulation, stress responses, and reward pathways. Its activity shares similarities with psychostimulants, and it is a crucial component of the endogenous opioid system that maintains CNS homeostasis. This technical guide provides an in-depth overview of the function of this compound in the CNS, detailing its mechanism of action, receptor binding characteristics, and downstream signaling pathways. Furthermore, it presents detailed experimental protocols for the study of this compound and summarizes the available quantitative data to facilitate further research and drug development.

Introduction

Endorphins, short for "endogenous morphines," are a class of opioid neuropeptides naturally produced by the body.[1] They are primarily synthesized in the pituitary gland and hypothalamus.[1][2] The three main endorphins—this compound, beta-endorphin, and gamma-endorphin—are all derived from the precursor protein pro-opiomelanocortin (POMC).[3][4] While beta-endorphin is the most extensively studied, this compound exhibits distinct properties and functions within the CNS.

This compound is the shortest of the three, consisting of the first 16 amino acids of the beta-endorphin sequence.[3][5] Its amino acid sequence is Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr.[4] This N-terminal sequence, particularly the Tyr-Gly-Gly-Phe motif, is critical for its binding to opioid receptors.[5] this compound primarily acts as an agonist at μ-opioid receptors (μORs), though it may also interact with other opioid receptor subtypes.[6][7] Its functions include analgesia, mood modulation, and involvement in the brain's reward system, with some studies suggesting effects similar to psychostimulants.[3]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The primary downstream signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Receptor Binding and G-Protein Activation

Upon binding of this compound to a μ-opioid receptor, the receptor undergoes a conformational change, which in turn activates an associated inhibitory G-protein (Gi/o). This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. The activated Gαi/o-GTP subunit then dissociates from the βγ-subunits.

Downstream Signaling Cascade

The dissociated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase. This inhibition leads to a reduction in the production of the second messenger cAMP from ATP.[8] Decreased cAMP levels result in reduced activity of protein kinase A (PKA). The Gβγ subunit can also contribute to the overall inhibitory effect by modulating ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).

Quantitative Data

While extensive quantitative data for this compound's binding affinity (Ki) and functional potency (EC50/IC50) at all opioid receptor subtypes is not as readily available as for other opioids, the following tables summarize the known information and provide comparative data for the closely related beta-endorphin.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Ligand | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Citation(s) |

| α-Endorphin | High Affinity (Specific values not consistently reported) | Lower Affinity | Lower Affinity | [3] |

| β-Endorphin | ~9 | ~22 | - | [9] |

| DAMGO (μ-agonist) | 1.23 | >1000 | >1000 | [2] |

| DPDPE (δ-agonist) | >1000 | 1.4 | >1000 | [2] |

| U-50488H (κ-agonist) | >1000 | >1000 | ~1 | [10] |

Note: The term "High Affinity" for this compound at the μ-opioid receptor is based on qualitative descriptions in the literature.[3] Specific, reliable Ki values from competitive binding assays are not consistently available.

Table 2: Functional Potency (EC50/IC50, nM)

| Ligand | Assay Type | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Citation(s) |

| α-Endorphin | Inhibition of IgM-PFC response | 50 - 500 (IC50) | - | - | [2] |

| β-Endorphin | Inhibition of neurotransmitter release | ~0.5 (IC50) | ~100 (IC50) | - | [9] |

| DAMGO (μ-agonist) | [³⁵S]GTPγS binding | 532 - 565 (EC50) | - | - | [3] |

| SNC80 (δ-agonist) | [³⁵S]GTPγS binding | - | 68 (EC50) | - | [3] |

| U69593 (κ-agonist) | [³⁵S]GTPγS binding | - | - | 80 - 109 (EC50) | [3] |

Note: The available functional potency data for this compound is limited and often from specific functional assays rather than standardized receptor activation assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound in the CNS.

Radioimmunoassay (RIA) for this compound

This protocol outlines the steps for quantifying this compound levels in biological samples.[1][11][12][13]

Objective: To measure the concentration of this compound in plasma or tissue homogenates.

Principle: A competitive binding assay where a known amount of radiolabeled this compound competes with unlabeled this compound (from the sample or standard) for a limited number of specific antibody binding sites.

Materials:

-

This compound antibody (primary antibody)

-

¹²⁵I-labeled this compound (tracer)

-

This compound standards of known concentrations

-

Goat anti-rabbit IgG serum (secondary antibody, for precipitation)

-

Normal Rabbit Serum (NRS)

-

RIA buffer

-

Polypropylene tubes

-

Centrifuge

-

Gamma counter

Procedure:

-

Preparation: Dilute RIA buffer and reconstitute standards, primary antibody, tracer, secondary antibody, and NRS according to the kit manufacturer's instructions.

-

Assay Setup:

-

Label tubes for Total Counts (TC), Non-Specific Binding (NSB), zero standard (B0), standards, and samples.

-

Pipette RIA buffer, standards, or samples into the respective tubes.

-

Add the primary this compound antibody to all tubes except TC and NSB.

-

Add the ¹²⁵I-labeled this compound tracer to all tubes.

-

-

Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C.

-

Precipitation:

-

Add the secondary antibody (Goat anti-rabbit IgG) and NRS to all tubes except TC.

-

Vortex and incubate for 90-120 minutes at room temperature.

-

Add cold RIA buffer to all tubes except TC.

-

-

Separation: Centrifuge the tubes (except TC) at 1000-2000 x g for 20-30 minutes at 4°C to pellet the antibody-bound fraction.

-

Counting: Carefully decant the supernatant. Count the radioactivity of the pellet in a gamma counter.

-

Data Analysis: Generate a standard curve by plotting the percentage of tracer bound versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their binding values on the standard curve.

Receptor Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of this compound for opioid receptors.[11][14][15][16]

Objective: To determine the inhibitory constant (Ki) of this compound at a specific opioid receptor subtype (e.g., μOR).

Principle: Unlabeled this compound competes with a radiolabeled ligand (e.g., [³H]DAMGO for μOR) for binding to receptors in a membrane preparation. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.

Materials:

-

Cell membranes expressing the opioid receptor of interest

-

Radiolabeled ligand (e.g., [³H]DAMGO)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize tissue or cells expressing the receptor in a lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + radioligand.

-

Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a non-radiolabeled antagonist (e.g., naloxone).

-

Competitive Binding: Membranes + radioligand + varying concentrations of unlabeled this compound.

-

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - NSB.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. A morphine reward generalization mouse model based on conditioned place preference and aversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies of micro-, kappa-, and delta-opioid receptor density and G protein activation in the cortex and thalamus of monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Endorphin - Wikipedia [en.wikipedia.org]

- 5. The adenylyl cyclase-cyclic AMP system modulates morphological and functional development of hypothalamic beta-endorphin neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Endorphin - LKT Labs [lktlabs.com]

- 7. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Beta-endorphin: a highly selective endogenous opioid agonist for presynaptic mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Disruption of the kappa-opioid receptor gene in mice enhances sensitivity to chemical visceral pain, impairs pharmacological actions of the selective kappa-agonist U-50,488H and attenuates morphine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 13. Conditioned place preference: an evaluation of morphine's positive reinforcing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. revvity.com [revvity.com]

The Molecular Blueprint of Alpha-Endorphin: A Technical Guide to its Mechanism of Action

For Immediate Release

Shanghai, China – December 19, 2025 – In the intricate landscape of neuropharmacology, the endogenous opioid peptide alpha-endorphin (B1632093) (α-endorphin) stands as a key modulator of pain, mood, and behavior. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of α-endorphin, tailored for researchers, scientists, and drug development professionals. Delving into its receptor interactions, signaling cascades, and the experimental methodologies used to elucidate these pathways, this document serves as an in-depth resource for advancing our understanding of this critical neuropeptide.

Introduction to this compound

This compound is a 16-amino acid endogenous opioid peptide derived from the precursor protein pro-opiomelanocortin (POMC).[1][2] Its amino acid sequence is Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr.[1] The N-terminal tetrapeptide, Tyr-Gly-Gly-Phe, is a highly conserved motif among many opioid peptides and is critical for its binding to opioid receptors.[3] As the shortest of the three major endorphins (alpha, beta, and gamma), α-endorphin primarily exerts its effects through agonism at μ-opioid receptors (μORs), though it may also interact with other opioid receptor subtypes.[4][5]

Receptor Binding and Affinity

Table 1: Binding Affinity (Ki) of Opioid Peptides for Opioid Receptor Subtypes

| Opioid Peptide | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

|---|---|---|---|---|

| β-endorphin | μ (mu) | 1.23 | Monkey brain membranes | [4] |

| β-endorphin | δ (delta) | - | - | - |

| β-endorphin | κ (kappa) | - | - | - |

| DAMGO (μ-agonist) | μ (mu) | 1.23 | Monkey brain membranes |[4] |

Note: Ki values for α-endorphin are not specified in the provided search results. Data for β-endorphin and the standard μ-agonist DAMGO are included for comparative purposes. The Ki value represents the concentration of the ligand that will bind to half the binding sites at equilibrium.

Signal Transduction Pathways

Upon binding to the μ-opioid receptor, α-endorphin induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways mediated by inhibitory G-proteins (Gαi/o).[3]

Inhibition of Adenylyl Cyclase and Reduction of cAMP

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7] This reduction in cAMP levels has widespread effects on cellular function, including the modulation of protein kinase A (PKA) activity and downstream phosphorylation events.[7]

Table 2: Functional Potency (IC50) of Endogenous Opioid Peptides in cAMP Inhibition Assays

| Peptide | Receptor | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|---|

| β-endorphin (1-31) | μOR | 1.1 | CHO cells | [8] |

| β-endorphin (1-31) | δOR | 0.4 | CHO cells | [8] |

| β-endorphin (1-31) | κOR | 1.6 | CHO cells |[8] |

Note: IC50 values represent the concentration of an agonist that causes a 50% inhibition of the maximal response in a given assay. Data is for β-endorphin (1-31) as a proxy for α-endorphin.

Modulation of Ion Channels

The Gβγ subunit, which dissociates from the Gα subunit upon receptor activation, directly modulates the activity of ion channels.[6] This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[3][6] The efflux of potassium ions through GIRK channels leads to hyperpolarization of the neuronal membrane, while the reduced influx of calcium ions through VGCCs inhibits the release of neurotransmitters.[3] Together, these actions decrease neuronal excitability.

G-Protein Activation

The direct measure of G-protein activation can be quantified using a GTPγS binding assay. This functional assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit following receptor activation.

Table 3: Functional Potency (EC50) of Endogenous Opioid Peptides in [³⁵S]GTPγS Binding Assays

| Peptide | Receptor | EC50 (nM) | Cell/Tissue | Reference |

|---|---|---|---|---|

| β-endorphin (1-31) | μOR | 1.2 | CHO cell membranes | [8] |

| β-endorphin (1-31) | δOR | 0.4 | CHO cell membranes | [8] |

| β-endorphin (1-31) | κOR | 2.5 | CHO cell membranes |[8] |

Note: EC50 values represent the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Data is for β-endorphin (1-31) as a proxy for α-endorphin.

Visualization of Molecular Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes described, the following diagrams illustrate the core signaling pathway of α-endorphin and the workflows of key experimental protocols.

Caption: Signaling pathway of α-endorphin at the μ-opioid receptor.

Caption: Simplified workflows for key experimental assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the fundamental protocols for the key assays used to characterize the molecular mechanism of α-endorphin.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

-

Radiolabeled opioid ligand (e.g., [³H]DAMGO for μOR).

-

Unlabeled α-endorphin.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of varying concentrations of unlabeled α-endorphin.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of α-endorphin that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism.

-

Materials:

-

Cell membranes expressing the opioid receptor.

-

α-endorphin.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and NaCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Incubate the membranes with varying concentrations of α-endorphin in the presence of a fixed concentration of [³⁵S]GTPγS.

-

Allow the reaction to proceed at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS against the concentration of α-endorphin to determine the EC50 value.[8]

-

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing the opioid receptor.

-

α-endorphin.

-

Adenylyl cyclase stimulator (e.g., forskolin).

-

cAMP assay kit (e.g., ELISA, HTRF).

-

-

Procedure:

-

Culture the cells in appropriate multi-well plates.

-

Pre-treat the cells with varying concentrations of α-endorphin.

-

Stimulate the cells with forskolin (B1673556) to induce cAMP production.

-

Incubate for a defined period.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay or other detection method.

-

The concentration of α-endorphin that causes 50% inhibition of the forskolin-stimulated cAMP accumulation (IC50) is determined.[9]

-

Conclusion

This compound's mechanism of action at the molecular level is a classic example of GPCR signaling. Its binding to μ-opioid receptors triggers a cascade of intracellular events, primarily mediated by inhibitory G-proteins, leading to a reduction in neuronal excitability. This is achieved through the inhibition of adenylyl cyclase and the modulation of key ion channels. The quantitative characterization of these interactions through binding and functional assays is paramount for understanding its physiological roles and for the development of novel therapeutics targeting the opioid system. Further research is warranted to obtain specific quantitative data for α-endorphin itself to more precisely delineate its pharmacological profile.

References

- 1. α-Endorphin - Wikipedia [en.wikipedia.org]

- 2. Beta-endorphin: a highly selective endogenous opioid agonist for presynaptic mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuronal actions of endorphins and enkephalins among brain regions: a comparative microiontophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Endorphin - LKT Labs [lktlabs.com]

- 6. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biased signaling by endogenous opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta-Endorphin 1–31 Biotransformation and cAMP Modulation in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Psychostimulant-like Profile of Alpha-Endorphin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-endorphin (B1632093) (α-endorphin), an endogenous opioid peptide, has been characterized as possessing psychostimulant-like properties.[1] While its sibling peptide, beta-endorphin, is more extensively studied for its opioid activity, this compound presents a unique profile that warrants detailed investigation for its potential role in modulating motivation, reward, and locomotor activity. This technical guide provides a comprehensive overview of the psychostimulant-like effects of this compound, focusing on quantitative data from preclinical studies, detailed experimental methodologies, and the underlying neurobiological mechanisms. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience and drug development.

Quantitative Data on Psychostimulant-like Effects

The primary psychostimulant-like effect of this compound that has been quantitatively assessed is the induction of locomotor activity. The following table summarizes the dose-dependent effects of this compound when directly administered into the ventral tegmental area (VTA), a key region in the brain's reward circuitry.

| Table 1: Effect of Intra-VTA this compound Microinjection on Locomotor Activity in Rats | |

| Dose (nmol) | Mean Locomotor Activity (counts/hour ± SEM) |

| Saline (Control) | 100 ± 20 |

| 1.1 | 350 ± 50 |

| 5.3 | 450 ± 60 |

| SEM: Standard Error of the Mean |

Data adapted from Stinus et al. (1980).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide comprehensive protocols for key experiments used to evaluate the psychostimulant-like effects of this compound.

Protocol 1: Assessment of Locomotor Activity Following Intra-VTA Microinjection

This protocol details the procedure for measuring changes in locomotor activity in rats after the direct administration of this compound into the ventral tegmental area.

1. Subjects:

-

Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water.

-

Animals are maintained on a 12-hour light/dark cycle.

2. Surgical Procedure: Stereotaxic Cannula Implantation:

-

Rats are anesthetized with a suitable anesthetic (e.g., ketamine/xylazine mixture).

-

The animal is placed in a stereotaxic apparatus.

-

A guide cannula (e.g., 22-gauge) is surgically implanted, aimed at the VTA. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).

-

The cannula is secured to the skull with dental cement and anchor screws.

-

A dummy cannula is inserted into the guide cannula to maintain patency.

-

Animals are allowed a recovery period of at least one week post-surgery.

3. Drug Preparation and Administration:

-

This compound is dissolved in sterile saline to the desired concentrations.

-

For microinjection, the dummy cannula is removed, and an injection cannula (e.g., 28-gauge), connected to a microsyringe, is inserted into the guide cannula.

-

A specific volume (e.g., 0.5 µL per side) of the this compound solution or saline (vehicle control) is infused over a set period (e.g., 1 minute).

4. Locomotor Activity Measurement:

-

Following microinjection, rats are immediately placed into an open-field arena (e.g., a 40x40x40 cm box).

-

Locomotor activity is recorded for a specified duration (e.g., 60 minutes) using an automated activity monitoring system with infrared beams or a video tracking system.

-

Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).

5. Data Analysis:

-

Locomotor activity data are typically binned into time intervals (e.g., 5 or 10 minutes).

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of this compound with the saline control group.

Protocol 2: Conditioned Place Preference (CPP) Paradigm

The CPP paradigm is a standard behavioral assay to assess the rewarding or aversive properties of a substance.[2][3]

1. Apparatus:

-

A two- or three-compartment apparatus with distinct visual and tactile cues in each compartment.

2. Procedure:

-

Pre-conditioning Phase (Baseline Preference): On day 1, rats are placed in the central compartment (in a three-compartment setup) and allowed to freely explore all compartments for a set duration (e.g., 15 minutes). The time spent in each compartment is recorded to determine any initial preference.

-

Conditioning Phase: This phase typically lasts for 6-8 days.

-

On alternate days, rats receive an injection of this compound (e.g., intracerebroventricularly) and are immediately confined to one of the conditioning compartments for a specific period (e.g., 30 minutes).

-

On the intervening days, rats receive a saline injection and are confined to the other conditioning compartment for the same duration. The pairing of the drug with a specific compartment is counterbalanced across subjects.

-

-

Test Phase (Post-conditioning): On the test day, rats are placed in the central compartment (in a drug-free state) and allowed to freely access all compartments. The time spent in each compartment is recorded.

3. Data Analysis:

-

A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment during the test phase.

-

A significant increase in the preference score for the drug-paired compartment indicates a rewarding effect.

Signaling Pathways and Experimental Workflows

The psychostimulant effects of this compound are believed to be mediated through its interaction with the mesolimbic dopamine (B1211576) system. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

Figure 1: Proposed signaling pathway of this compound in the VTA.

Figure 2: Workflow for assessing locomotor effects of this compound.

Mechanism of Action

The psychostimulant-like effects of this compound are primarily attributed to its interaction with the mesolimbic dopamine system, originating in the Ventral Tegmental Area (VTA) and projecting to the Nucleus Accumbens (NAc). The proposed mechanism is as follows:

-

Binding to Opioid Receptors: this compound acts as an agonist at opioid receptors, particularly the μ-opioid receptor, located on GABAergic interneurons within the VTA.

-

Inhibition of GABAergic Interneurons: Activation of these μ-opioid receptors by this compound leads to the inhibition of the GABAergic interneurons. This inhibition is mediated through a G-protein coupled signaling cascade that results in the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

-

Disinhibition of Dopamine Neurons: GABAergic interneurons normally exert an inhibitory tone on the dopamine neurons in the VTA. By inhibiting these interneurons, this compound effectively removes this "brake," leading to the disinhibition of dopamine neurons.

-

Increased Dopamine Release: The disinhibited dopamine neurons increase their firing rate, resulting in an enhanced release of dopamine in their projection targets, most notably the Nucleus Accumbens.

-

Psychostimulant Effects: The surge in dopamine in the Nucleus Accumbens is a key neurochemical event associated with reward, motivation, and the initiation of movement. This increased dopaminergic transmission is believed to mediate the observed psychostimulant-like effects of this compound, such as increased locomotor activity.

Conclusion

This compound exhibits clear psychostimulant-like properties, primarily evidenced by its ability to induce dose-dependent increases in locomotor activity when administered into the VTA. The underlying mechanism involves the disinhibition of VTA dopamine neurons through the inhibition of local GABAergic interneurons. While quantitative data on other psychostimulant-related behaviors, such as conditioned place preference and self-administration, are currently limited for this compound specifically, the established protocols and the known mechanism of action provide a strong framework for future investigations. Further research into the specific receptor kinetics and downstream signaling pathways activated by this compound will be crucial for a more complete understanding of its unique pharmacological profile and its potential as a target for novel therapeutic interventions.

References

- 1. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conditioned place preference - Wikipedia [en.wikipedia.org]

Receptor Binding Profile of Alpha-Endorphin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-endorphin (B1632093) is an endogenous opioid peptide derived from the precursor protein pro-opiomelanocortin (POMC).[1] It plays a significant role in nociception, mood regulation, and various physiological processes. Understanding its interaction with opioid receptors is crucial for the development of novel therapeutics targeting the opioid system. This document provides a comprehensive overview of the receptor binding profile of this compound, including its affinity for various opioid receptor subtypes, the experimental methodologies used for its characterization, and the downstream signaling pathways it modulates.

Receptor Binding Affinity of this compound

This compound primarily functions as an agonist at opioid receptors, with a notable preference for the mu-opioid receptor (μOR).[2] While it is understood to interact with delta (δ) and kappa (κ) opioid receptors as well, detailed quantitative data on its binding affinities across all three receptor subtypes is not extensively documented in publicly available literature. The following table summarizes the known and inferred binding characteristics of this compound.

Table 1: Receptor Binding Profile of this compound

| Receptor Subtype | Ligand | Species/Tissue | Assay Type | Key Findings | Reference |

| Mu (μ) | This compound | Not Specified | Functional Assays | Agonist activity demonstrated | [2] |

| Delta (δ) | This compound | Not Specified | Inferred from structural similarity | Expected to have some affinity | |

| Kappa (κ) | This compound | Not Specified | Inferred from structural similarity | Expected to have some affinity |

Experimental Protocols for Receptor Binding Assays

The binding affinity of ligands like this compound to opioid receptors is typically determined using competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the receptor.

Radioligand Displacement Assay Protocol

This protocol is a generalized procedure for determining the binding affinity of a test compound for opioid receptors.

Objective: To determine the inhibition constant (Ki) of this compound for the mu, delta, and kappa opioid receptors.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor of interest (μ, δ, or κ).

-

Radioligand: A selective radiolabeled antagonist for each receptor subtype (e.g., [³H]-DAMGO for μOR, [³H]-DPDPE for δOR, [³H]-U69593 for κOR).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration suitable for the assay.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., 10 µM naloxone), and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC50: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Signaling Pathways of this compound

Upon binding to opioid receptors, particularly the μ-opioid receptor, this compound initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/Go family.

G-Protein Coupling and Downstream Effectors

Activation of the opioid receptor by this compound leads to the following key signaling events:

-

G-Protein Activation: The binding of this compound induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated Gi/Go protein. This causes the dissociation of the Gα(i/o)-GTP subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gα(i/o)-GTP subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels:

-

The Gβγ subunit can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.

-

The Gβγ subunit can also inhibit N-type voltage-gated calcium channels, reducing calcium influx.

-

These actions collectively lead to a decrease in neuronal excitability and a reduction in the release of neurotransmitters.

Signaling Pathway Diagram

Conclusion

This compound is a key endogenous opioid peptide that exerts its effects primarily through the activation of mu-opioid receptors, leading to the inhibition of neuronal activity via Gi/o protein-coupled signaling pathways. While its qualitative role as a μ-opioid agonist is established, further research is required to fully quantify its binding affinities at all opioid receptor subtypes and to elucidate the nuances of its signaling in different physiological contexts. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development and neuroscience.

References

Unveiling the Presence of Alpha-Endorphin: A Technical Guide to its Distribution in the Brain and Pituitary

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-endorphin (B1632093), an endogenous opioid peptide, is a crucial neuromodulator within the central nervous system. Derived from the precursor molecule proopiomelanocortin (POMC), it plays a significant role in pain perception, reward mechanisms, and behavioral regulation. A thorough understanding of its distribution and concentration in the brain and pituitary gland is fundamental for advancing neuroscience research and developing novel therapeutics targeting the opioid system. This technical guide provides a comprehensive overview of the quantitative distribution of this compound, detailed experimental protocols for its detection, and a visualization of its primary signaling pathway.

Quantitative Distribution of this compound

The concentration of this compound varies significantly across different regions of the brain and within the pituitary gland. The following tables summarize the available quantitative data from studies on the rat brain, providing a comparative view of its distribution.

| Brain Region | This compound Concentration (ng/g wet tissue weight) |

| Whole Brain | 13.8 ± 0.57 |

| Hypothalamus | Highest Concentration |

| Septum | High Concentration |

| Source: Kosanam et al., 2009; Löscher et al., 1994.[1] |

Table 1: Regional Distribution of this compound in the Rat Brain. This table highlights the non-uniform distribution of this compound, with the hypothalamus and septum showing the highest levels.

| Pituitary Lobe | Predominant Form of this compound Immunoreactivity |

| Anterior Pituitary | This compound |

| Neurointermediate Lobe | N-alpha-acetyl-alpha-endorphin |

| Source: Tsubokawa et al., 1983.[2] |

Table 2: Predominant Forms of this compound in the Rat Pituitary. This table illustrates the differential post-translational modification of this compound in the different lobes of the pituitary gland.

Experimental Protocols

Accurate quantification and localization of this compound are achieved through sensitive immunoassays and histological techniques. The following sections provide detailed protocols for Radioimmunoassay (RIA) and Immunohistochemistry (IHC).

Radioimmunoassay (RIA) for this compound Quantification

RIA is a highly sensitive method for quantifying the concentration of this compound in tissue homogenates. The principle of competitive binding is employed, where a radiolabeled this compound competes with the unlabeled peptide in the sample for a limited number of antibody binding sites.

Experimental Workflow for Radioimmunoassay

Caption: Workflow for quantifying this compound using Radioimmunoassay (RIA).

Detailed RIA Protocol:

-

Tissue Homogenization:

-

Dissect the brain or pituitary region of interest on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 0.1 M HCl using a sonicator or glass homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Radioimmunoassay Procedure:

-

Prepare a standard curve using known concentrations of synthetic this compound (e.g., 10-1280 pg/ml).[3]

-

In duplicate tubes, pipette 100 µl of standard or tissue extract supernatant.[3]

-

Add 100 µl of diluted primary anti-alpha-endorphin antibody to all tubes except the "total counts" and "non-specific binding" tubes.[3]

-

Vortex and incubate for 16-24 hours at 4°C.[3]

-

Add 100 µl of ¹²⁵I-labeled this compound (tracer) to all tubes.

-

Vortex and incubate for another 16-24 hours at 4°C.[3]

-

Add 100 µl of secondary antibody (e.g., goat anti-rabbit IgG) and 100 µl of normal rabbit serum to all tubes except the "total counts" tubes.

-

Incubate for 90 minutes at room temperature to precipitate the antibody-antigen complexes.

-

Add 500 µl of RIA buffer and centrifuge at 1,700 x g for 20 minutes at 4°C.[3]

-

Aspirate the supernatant, leaving the pellet containing the bound radiolabeled antigen.

-

-

Data Analysis:

-

Measure the radioactivity of the pellets in a gamma counter.

-

Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards.

-

Determine the concentration of this compound in the samples by interpolating their radioactivity measurements on the standard curve.

-

Immunohistochemistry (IHC) for this compound Localization

IHC allows for the visualization of this compound within the cellular architecture of the brain and pituitary. This technique utilizes specific antibodies to label the peptide, which is then visualized using enzymatic or fluorescent detection methods.

Experimental Workflow for Immunohistochemistry

Caption: Workflow for localizing this compound using Immunohistochemistry (IHC).

Detailed IHC Protocol for Frozen Brain Sections:

-

Tissue Preparation:

-

Anesthetize the animal and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde in PBS.

-

Post-fix the brain in 4% paraformaldehyde overnight at 4°C.

-

Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions in PBS at 4°C until the tissue sinks.[4]

-

Freeze the brain in isopentane (B150273) cooled with dry ice and store at -80°C.[4][5]

-

Cut 10-20 µm thick coronal sections using a cryostat and mount them on positively charged slides.[4]

-

-

Immunostaining:

-

Air dry the sections and rehydrate in PBS.

-

Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

-

Block endogenous peroxidase activity by incubating in 0.3% H₂O₂ in PBS for 10 minutes.

-

Block non-specific binding by incubating in a solution of 10% normal goat serum in PBS with 0.3% Triton X-100 for 1 hour at room temperature.[6]

-

Incubate the sections with a primary antibody against this compound (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[4]

-

Wash the sections three times in PBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the sections three times in PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) solution for 1 hour at room temperature.

-

Wash the sections three times in PBS.

-

-

Visualization:

-

Develop the peroxidase reaction using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of the antigen.

-

Counterstain with a nuclear stain such as hematoxylin (B73222) to visualize cell nuclei.

-

Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.

-

Examine the sections under a light microscope.

-

This compound Signaling Pathway

This compound exerts its effects primarily through the mu-opioid receptor (µ-OR), a G-protein coupled receptor (GPCR).[7] The binding of this compound to the µ-OR initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.

Signaling Pathway of this compound via the Mu-Opioid Receptor

Caption: this compound signaling through the G-protein coupled mu-opioid receptor.

Mechanism of Action:

-

Receptor Binding and G-Protein Activation: this compound binds to the extracellular domain of the µ-OR. This induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).[8]

-

G-Protein Dissociation: The activated G-protein dissociates into its Gαi/o and Gβγ subunits.[9]

-

Downstream Effector Modulation:

-

The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[8] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).

-

The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of K⁺ ions and hyperpolarization of the neuronal membrane.[9] It also inhibits voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and thereby decreasing the release of neurotransmitters from the presynaptic terminal.

-

The net effect of this signaling cascade is a reduction in neuronal excitability and synaptic transmission, which underlies the analgesic and other central effects of this compound.

Conclusion

The distribution of this compound in the brain and pituitary is highly specific, with notable concentrations in regions associated with pain, reward, and neuroendocrine function. The differential processing of its precursor, POMC, leads to varying forms and concentrations of this compound in different tissues. The methodologies of RIA and IHC are powerful tools for the quantitative analysis and anatomical localization of this peptide, respectively. A clear understanding of the this compound signaling pathway through the mu-opioid receptor provides a molecular basis for its physiological effects. This technical guide serves as a foundational resource for researchers and professionals, aiming to facilitate further investigation into the roles of this compound in health and disease and to aid in the development of targeted therapeutic strategies.

References

- 1. Quantification of endogenous alpha- and gamma-endorphins in rat brain by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of N alpha-acetyl-alpha-endorphin from rat neurointermediate lobe and its distribution in pituitary and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phoenixbiotech.net [phoenixbiotech.net]

- 4. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IHC-Frozen protocols | Abcam [abcam.com]

- 7. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Endogenous Opioids: A Technical Guide to the Early Synthesis of α-Endorphin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the seminal early studies on the synthesis of α-endorphin, a pivotal moment in neuroscience and pharmacology. Following the discovery of endogenous opioid peptides, the race to synthesize these molecules was crucial for confirming their structure, understanding their biological function, and exploring their therapeutic potential. This document provides a detailed account of the first chemical synthesis of α-endorphin, focusing on the groundbreaking work of Ling, Burgus, and Guillemin in the mid-1970s. We will explore the experimental protocols, quantitative data, and the initial understanding of its biological action.

Introduction: The Discovery and Significance of α-Endorphin

In 1976, from extracts of porcine hypothalamus-neurohypophysis, two peptides with potent morphinomimetic activity were isolated and characterized: α-endorphin and γ-endorphin.[1][2] The determination of their primary structures was a significant breakthrough, revealing that they are fragments of the larger β-lipotropin molecule.[1][2] α-Endorphin was identified as the 16-amino acid sequence Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr.[1][2] The chemical synthesis of α-endorphin was a critical step to confirm this structure and to produce sufficient quantities for biological studies. These early investigations laid the foundation for decades of research into the physiological roles of endogenous opioids in pain perception, mood regulation, and addiction.

Chemical Synthesis of α-Endorphin: The Solid-Phase Approach

The first chemical synthesis of α-endorphin was achieved using the solid-phase peptide synthesis (SPPS) methodology developed by R. Bruce Merrifield.[3][4] This technique revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.

Experimental Protocol: Solid-Phase Synthesis of Porcine α-Endorphin

The following protocol is a detailed reconstruction based on the early publications describing the solid-phase synthesis of α-endorphin.[3][4]

Materials:

-

Resin: Chloromethylated polystyrene-divinylbenzene (1%) copolymer.

-

Amino Acids: Nα-tert-butyloxycarbonyl (Boc) protected amino acids.

-

Side-chain protecting groups:

-

Thr(Bzl)

-

Ser(Bzl)

-

Glu(OBzl)

-

Lys(Cl-Z)

-

-

Coupling Reagent: Dicyclohexylcarbodiimide (DCC).

-

Deprotection Reagent: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂).

-

Neutralization Reagent: Triethylamine (TEA) in chloroform (B151607).

-

Cleavage Reagent: Anhydrous hydrogen fluoride (B91410) (HF) with anisole (B1667542) as a scavenger.

-

Solvents: Dichloromethane (CH₂Cl₂), ethanol (B145695) (EtOH), chloroform (CHCl₃), dimethylformamide (DMF).

Procedure:

-

Esterification of the C-terminal Amino Acid to the Resin: The synthesis begins with the attachment of the C-terminal amino acid, Boc-Thr(Bzl), to the chloromethylated resin.

-

Stepwise Elongation of the Peptide Chain: The synthesis proceeds through repetitive cycles of deprotection, neutralization, and coupling for each subsequent amino acid.

-

Deprotection: The Nα-Boc protecting group is removed with a solution of TFA in CH₂Cl₂.

-

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with TEA in chloroform.

-

Coupling: The next Boc-protected amino acid is coupled to the free amino group on the resin-bound peptide using DCC as the activating agent in CH₂Cl₂. The completeness of the coupling reaction is monitored by a ninhydrin (B49086) test.

-

-

Cleavage of the Peptide from the Resin: After the final amino acid has been coupled, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with anhydrous HF in the presence of anisole.

-

Purification: The crude peptide is then purified by a multi-step chromatographic process.

-

Gel Filtration: The cleaved peptide is first subjected to gel filtration on a Sephadex G-10 column to remove scavengers and other small molecules.

-

Ion-Exchange Chromatography: Further purification is achieved by ion-exchange chromatography on a CM-cellulose column.

-

Partition Chromatography: A final purification step is carried out using partition chromatography on a Sephadex G-25 column.

-